4-Acetamido-8-fluoroquinoline-3-carboxylic acid

Description

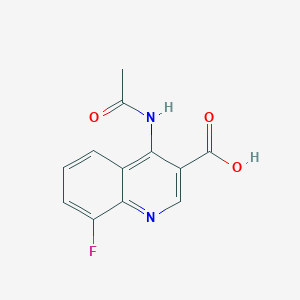

4-Acetamido-8-fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by a carboxylic acid group at position 3, a fluorine atom at position 8, and an acetamido substituent at position 2. This structure aligns with the core scaffold of quinolones, a class of compounds widely studied for their antimicrobial properties.

Structure

3D Structure

Properties

Molecular Formula |

C12H9FN2O3 |

|---|---|

Molecular Weight |

248.21 g/mol |

IUPAC Name |

4-acetamido-8-fluoroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H9FN2O3/c1-6(16)15-10-7-3-2-4-9(13)11(7)14-5-8(10)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16) |

InChI Key |

ULVAHRIPITZEJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C=CC=C(C2=NC=C1C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Example Reaction Conditions:

Mechanistic Insight : Cyclization proceeds via enamine intermediate formation, followed by thermal electrocyclic ring closure. Fluorine at position 8 is introduced either through fluorinated anilines or post-cyclization halogenation.

Functionalization of the Quinoline Core

Acetylation of the 4-Amino Group

The 4-amino intermediate is acetylated using acetic anhydride or acetyl chloride in inert solvents (e.g., DCM, THF). Catalytic bases like triethylamine or pyridine enhance reactivity.

Optimization Data:

| Acetylating Agent | Solvent | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| Acetic Anhydride | THF | 25°C | 2 h | 92% | 99.1% |

| Acetyl Chloride | DCM | 0–5°C | 1 h | 89% | 98.5% |

Safety Note : Acetic anhydride reactions require strict moisture control to avoid exothermic decomposition.

Fluorination Strategies

Fluorine at position 8 is typically introduced via:

-

Electrophilic Fluorination : Using Selectfluor® or F-TEDA-BF₄ in polar aprotic solvents (e.g., DMF).

-

Nucleophilic Displacement : Halogen-exchange reactions with KF in the presence of crown ethers.

Key Patent Example : A 2014 patent describes fluorination of 8-chloroquinoline derivatives using KF/18-crown-6 in DMF at 120°C, achieving 78% conversion.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the ethyl ester group at position 3. Both acidic and alkaline conditions are employed:

Hydrolysis Methods Comparison:

| Condition | Reagents | Temperature | Time | Yield | Byproducts |

|---|---|---|---|---|---|

| Acidic (HCl) | 6N HCl, ethanol, 100°C | 2.5 h | 82% | Minimal | |

| Alkaline (NaOH) | 2N NaOH, THF/H₂O, reflux | 4 h | 88% | 皂化 (saponification) |

Critical Consideration : Acidic hydrolysis minimizes racemization but requires corrosion-resistant equipment. Alkaline conditions are faster but may degrade acid-sensitive groups.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|---|

| HPLC | C18, 5 μm | MeCN/H₂O (0.1% TFA) | 8.2 min | 99.3% |

| LC-MS | ESI+, m/z 248.21 [M+H]⁺ | – | – | Confirmed |

| Compound | Condition | Stability |

|---|---|---|

| 4-Acetamido intermediate | 2–8°C, desiccator (P₂O₅) | 12 months |

| Final product | −20°C, amber glass under N₂ | 24 months |

Chemical Reactions Analysis

4-Acetamido-8-fluoroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, sodium borohydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

Antimicrobial Activity

4-Acetamido-8-fluoroquinoline-3-carboxylic acid exhibits potent antibacterial properties, particularly against resistant strains of bacteria. Its mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication .

Key Findings:

- Minimum Inhibitory Concentration (MIC) values indicate strong efficacy against Staphylococcus aureus and Escherichia coli, with values as low as 0.125 μg/mL for modified derivatives .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | ≤0.125 | |

| Escherichia coli | 1 | |

| Pseudomonas aeruginosa | 16 |

Anticancer Potential

Research indicates that derivatives of this compound may possess anticancer properties. Studies have shown that modifications to the compound can enhance its effectiveness against cancer cell lines by inducing apoptosis and arresting the cell cycle .

Case Study:

A study on a derivative demonstrated an IC50 of 168.78 μM against the MCF-7 breast cancer cell line, indicating potential for further development as an anticancer agent .

Industrial Applications

In addition to its biological uses, this compound serves as a building block in organic synthesis and material science. Its unique structure allows it to act as a catalyst in various industrial processes, enhancing reaction efficiency .

Mechanism of Action

The mechanism of action of 4-Acetamido-8-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features are compared to related molecules below:

Physicochemical Properties

- Solubility: The acetamido group in this compound enhances water solubility compared to adamantyl or alkyl-substituted analogs (e.g., Compound 52 in ). However, it is less polar than the 4-hydroxy derivative, which may improve membrane permeability .

- Acidity: The 3-carboxylic acid group (pKa ~3–4) is critical for binding to bacterial DNA gyrase.

Q & A

Q. What are the key synthetic pathways for 4-Acetamido-8-fluoroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example, introducing the acetamido group may require acetylation of a precursor like 4-amino-8-fluoroquinoline-3-carboxylic acid (CAS 476683-65-5, ) under reflux with acetic anhydride in anhydrous conditions. Fluorination at the 8-position can be achieved via halogen-exchange reactions using KF or fluoroborates under catalytic conditions. Critical steps include protecting the carboxylic acid group (e.g., ethyl ester formation, as seen in ) to prevent side reactions. Yield optimization relies on temperature control (60–80°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of reagents. Purification often involves recrystallization or preparative HPLC ( ) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and absence of impurities.

- FTIR to verify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for acetamido, carboxylic acid O-H stretch at 2500–3000 cm⁻¹).

- HPLC-MS for purity assessment (>95%) and molecular weight confirmation (MW: 250.22 g/mol).

- Elemental analysis to validate empirical formula (C₁₂H₁₀FN₂O₃). Cross-reference with databases like PubChem () for spectral comparisons .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variations) alter the biological activity of this compound?

- Methodological Answer : Systematic SAR studies are essential. For example:

- Replace the 8-fluoro group with chloro (as in ) to assess halogen effects on target binding.

- Modify the acetamido group to a hydroxyl or methyl group () to evaluate hydrogen-bonding or steric impacts.

- Use computational modeling (e.g., molecular docking) to predict interactions with biological targets like bacterial topoisomerases. Validate via enzyme inhibition assays and MIC determinations against resistant strains .

Q. How can contradictory data on the compound’s solubility and stability be resolved in different experimental settings?

- Methodological Answer : Contradictions often arise from pH-dependent solubility (carboxylic acid deprotonation at pH > 4.5) or solvent polarity. Methodological steps:

- Perform solubility screens in buffered solutions (pH 2–8) and solvents like DMSO or ethanol.

- Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring () to track degradation products.

- Compare results with structurally similar compounds (e.g., 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, ) to identify trends in substituent-driven stability .

Q. What advanced analytical techniques are recommended for studying the compound’s interaction with biological membranes?

- Methodological Answer : Employ:

- Surface Plasmon Resonance (SPR) to quantify binding kinetics with lipid bilayers.

- Fluorescence anisotropy to assess membrane permeability using fluorescent analogs.

- Molecular dynamics simulations to model partitioning behavior, leveraging logP values (predicted ~1.7–2.5, ) to correlate hydrophobicity with penetration efficiency .

Method Development Questions

Q. How to optimize an HPLC method for separating this compound from its synthetic intermediates?

- Methodological Answer : Key parameters:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), starting at 10% B to 90% B over 20 min.

- Detection : UV at 254 nm (quinoline absorbance).

- Validate using spiked samples and compare retention times with intermediates (e.g., ethyl ester derivatives, ). Adjust pH to 2.5–3.0 to enhance peak symmetry .

Data Interpretation & Validation

Q. How to address discrepancies in antimicrobial activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Strain variability : Test against standardized panels (e.g., CLSI guidelines) with controlled inoculum sizes.

- Compound purity : Re-evaluate via LC-MS to rule out degradation ().

- Assay conditions : Ensure consistent pH (affects ionization) and use internal controls (e.g., ciprofloxacin). Cross-validate with structurally related compounds (e.g., 8-chloro analogs, ) to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.